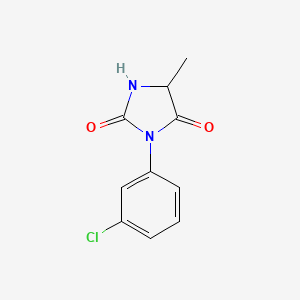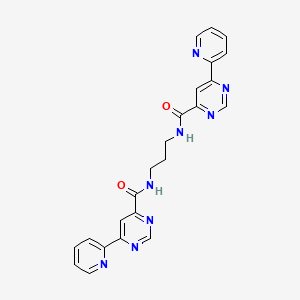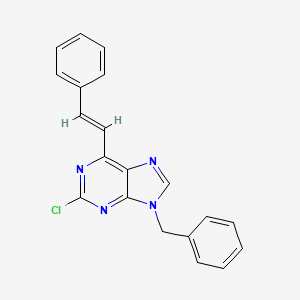
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is known for its use as a non-protonic polar solvent in various chemical reactions. This compound is characterized by its ability to dissolve a wide range of organic and inorganic substances, making it valuable in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 1,3-dimethylurea with formaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the acidic environment.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1,3-dimethyltetrahydropyrimidin-2(1H)-one.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving strong bases or nucleophiles.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein conformations.
Medicine: It is investigated for its potential use in drug delivery systems, where its solvent properties can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins, where it acts as a solvent and stabilizer.
Mechanism of Action
The mechanism of action of 1,3-dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is primarily related to its solvent properties. It interacts with various molecular targets through hydrogen bonding and dipole-dipole interactions. These interactions facilitate the dissolution of both polar and non-polar substances, making it an effective solvent in a wide range of chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Another non-protonic polar solvent with similar properties.
N,N-Dimethylformamide: A widely used solvent in organic synthesis, known for its high polarity.
Dimethyl sulfoxide: A polar aprotic solvent with excellent solvating properties.
Uniqueness
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is unique due to its combination of high polarity and low toxicity compared to other solvents like N,N-dimethylformamide and dimethyl sulfoxide. Its ability to stabilize reactive intermediates and facilitate high-yield reactions makes it particularly valuable in organic synthesis.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H |
InChI Key |
AAPOOKPXKPJABF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


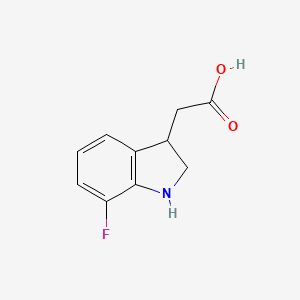
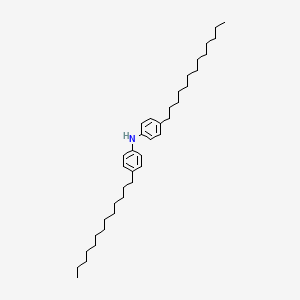
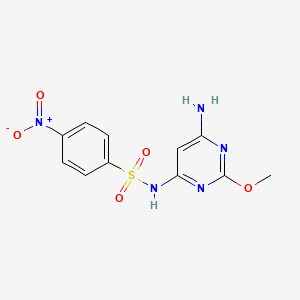
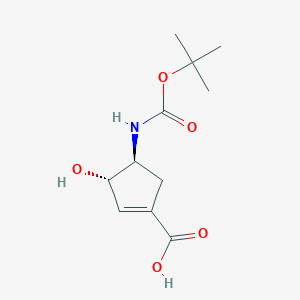
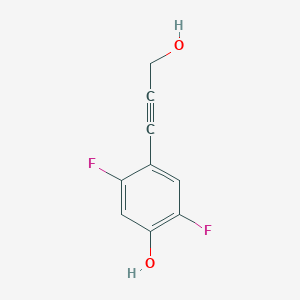
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
